molecular formula C16H11N3O3S B11684427 5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 53514-61-7

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Katalognummer: B11684427
CAS-Nummer: 53514-61-7
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: FPILVAHOEJISCY-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a unique imidazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrophenyl and thioxo groups contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 3-nitrobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Condensation: The thioxo group can react with aldehydes or ketones to form thiosemicarbazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

    Condensation: Aldehydes, ketones, and acid catalysts.

Major Products

    Reduction: 5-((3-Aminophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Thiosemicarbazone derivatives.

Wissenschaftliche Forschungsanwendungen

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The exact mechanism of action for 5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is not well-documented. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and thioxo groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
  • 5-((3-Methylphenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
  • 5-((3-Methoxyphenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Uniqueness

5-((3-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable for applications requiring specific electronic or steric characteristics.

Eigenschaften

CAS-Nummer

53514-61-7

Molekularformel

C16H11N3O3S

Molekulargewicht

325.3 g/mol

IUPAC-Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)17-16(23)18(15)12-6-2-1-3-7-12/h1-10H,(H,17,23)/b14-10-

InChI-Schlüssel

FPILVAHOEJISCY-UVTDQMKNSA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC2=S

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.